7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Description

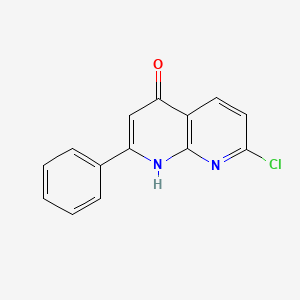

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (7CN; CAS 286411-09-4) is a synthetic 1,8-naphthyridine derivative characterized by a chloro group at position 7, a hydroxy group at position 4, and a phenyl substituent at position 2 (Fig. 1). Its structure underpins its pharmacological role as a selective A1 adenosine receptor (A1AR) antagonist with potent anti-angiogenic and anti-lymphangiogenic activities . Studies in Xenopus embryos and murine models demonstrate its ability to disrupt vascular endothelial growth factor (VEGF)-induced neovascularization, making it a candidate for targeting pathological angiogenesis in cancer and inflammation .

Properties

IUPAC Name |

7-chloro-2-phenyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCUNIPKMPNPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017394 | |

| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286411-09-4 | |

| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenyl-[1,8]naphthyridin-4-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminopyridine and a suitable aldehyde as starting materials. The reaction proceeds under acidic or basic conditions, often in the presence of a catalyst, to form the naphthyridine core. The introduction of the chloro and phenyl groups can be achieved through subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Functionalization at the Hydroxyl Group

The hydroxyl group at position 4 undergoes phosphorylation and alkylation to enhance bioactivity:

Phosphorylation

Reaction with phosphoryl chloride (POCl₃) in DMF yields 4-chloro derivatives, enabling further nucleophilic substitution :

Alkylation

Treatment with alkyl halides (e.g., CH₃I) in basic media produces 4-alkoxy derivatives, improving lipophilicity for pharmacological applications .

Claisen-Schmidt Condensation

The aldehyde group at position 3 (introduced via Vilsmeier-Haack formylation) reacts with acetophenones to form chalcone derivatives. These intermediates are critical for synthesizing anticancer agents :

Example Reaction

Key Derivatives

| Product | Yield (%) | IC₅₀ (μM) vs MCF7 |

|---|---|---|

| 3d (p-tolyl) | 92 | 1.62 |

| 3f (4-Cl-phenyl) | 85 | 6.53 |

With Thiourea

Reaction with thiourea under basic conditions yields pyrimidine-thione hybrids, showing enhanced cytotoxicity :

With Hydrazines

Hydrazine derivatives form pyrazole rings, expanding the compound’s scaffold diversity .

Biological Activity Modulation

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine acts as an adenosine A₁ receptor antagonist, inhibiting VEGF-induced angiogenesis . Structural modifications (e.g., halogenation, alkylation) enhance binding affinity:

SAR Findings

Comparative Reactivity

The naphthyridine core exhibits regioselective reactivity:

-

Position 4 : Electrophilic substitution (e.g., phosphorylation).

-

Position 3 : Nucleophilic attack (e.g., condensation with carbonyls) .

Key Challenges and Innovations

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine has been extensively studied for its potential antimicrobial , antiviral , and anticancer properties:

- Antimicrobial Activity: The compound has shown significant activity against various bacterial strains, including multidrug-resistant strains. For instance, derivatives of naphthyridine have been reported to inhibit bacterial DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death .

- Anticancer Properties: Recent studies have highlighted its efficacy against human cancer cell lines. A series of derivatives were synthesized and evaluated for their cytotoxic effects against breast cancer cells (MCF7), with some compounds exhibiting IC50 values lower than reference drugs such as staurosporine . This suggests a promising avenue for the development of new anticancer agents.

Synthesis of New Derivatives

The compound serves as a precursor in the synthesis of various naphthyridine derivatives that possess enhanced biological activities. For example:

- Hybridization with Other Heterocycles: Researchers have explored hybrid compounds that combine the naphthyridine scaffold with other heterocyclic systems known for their anticancer activity. These hybrids have shown improved cytotoxic profiles against cancer cells compared to their parent compounds .

Agricultural Applications

There is emerging interest in the use of this compound derivatives as potential agrochemicals due to their biological activity against plant pathogens. The ability to modify this compound could lead to effective fungicides or herbicides.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenyl-[1,8]naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, preventing the supercoiling of bacterial DNA and thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogs: 7MN and 7CH

Two commercially available analogs, 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (7MN) and 7-Chloro-4-hydroxy-[1,8]naphthyridine (7CH) , provide insights into the functional significance of 7CN’s substituents (Table 1):

Key Findings :

- Chloro Group (7CN vs. 7MN) : Replacement of the chloro group with methyl (7MN) diminishes A1AR antagonism, highlighting the chloro moiety’s role in target engagement .

- Phenyl Group (7CN vs. 7CH) : The absence of the phenyl group in 7CH abolishes anti-angiogenic activity, suggesting that the 2-phenyl substituent stabilizes receptor interactions or enhances bioavailability .

Functional Analogs: Adenosine Receptor Antagonists

1,3-Diethyl-8-phenylxanthine (DEPX) is another A1AR antagonist identified in Xenopus screens. While both 7CN and DEPX induce edema (EC50: 0.3–6.7 µM) and inhibit vascular development, 7CN exhibits superior specificity for A1AR over other adenosine receptor subtypes (A2A, A2B, A3) . Structural differences (xanthine core vs. naphthyridine) may explain variations in pharmacokinetics or off-target effects.

Pharmacological and Phenotypic Comparisons

Anti-Proliferative Activity

In a phenotypic screen against breast cancer stem cells (BC2A), 7CN demonstrated 58.6% growth inhibition at 5 µM, outperforming etoposide (51.2%) and amsacrine (56.1%) . This activity correlates with its A1AR antagonism but contrasts with topoisomerase inhibitors like etoposide, indicating a distinct mechanism of action .

Anti-Angiogenic Efficacy

7CN’s EC50 for edema induction in Xenopus embryos (0.3–6.7 µM) surpasses many A1AR antagonists, attributed to its optimized substituent profile . In contrast, DEPX, while potent, may exhibit broader off-target effects due to its xanthine scaffold .

Structural-Activity Relationships (SAR) in 1,8-Naphthyridines

Role of Substituents

- Position 2 (Phenyl) : Critical for receptor binding and anti-angiogenic activity (7CN vs. 7CH) .

- Position 7 (Chloro) : Enhances A1AR affinity and metabolic stability compared to methyl (7MN) .

- Position 4 (Hydroxy) : Facilitates hydrogen bonding with receptor residues; substitution (e.g., 4-O in 7MN) reduces potency .

Biological Activity

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is a compound of significant interest due to its diverse biological activities, particularly as an adenosine A1 receptor antagonist. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

The compound primarily functions as an antagonist of the adenosine A1 receptor. This receptor plays a crucial role in various physiological processes, including vascular development and inflammation. Research indicates that this compound inhibits blood vascular and lymphatic development in Xenopus tadpoles and acts as a potent antagonist against VEGFA-induced neovascularization in mice .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines (MCF7) with IC50 values comparable to established chemotherapeutics. For instance, derivatives of 1,8-naphthyridine were synthesized and evaluated for their anticancer activity, revealing IC50 values ranging from 1.47 to 7.88 μM .

Table 1: Cytotoxic Activity Against MCF7 Cell Line

| Compound | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| This compound | 6.53 | Staurosporine (4.51) |

| Derivative 10c | 1.47 | Staurosporine (4.51) |

| Derivative 8d | 1.62 | Staurosporine (4.51) |

Neuroprotective Effects

The compound has been studied for its neuroprotective properties as well. It has been shown to reverse scopolamine-induced cognitive deficits in animal models, indicating potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Research also highlights the antimicrobial properties of naphthyridine derivatives, including this compound. These compounds exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with some derivatives outperforming traditional antibiotics like ciprofloxacin .

Study on Vascular Development

A significant study employed a chemical library screening strategy in Xenopus tadpoles to identify compounds affecting vascular development. The findings indicated that this compound significantly interfered with intersomitic vessel (ISV) angiogenesis and lymphatic development .

High-throughput Screening for Cancer Treatment

In another study focusing on BRCA2-deficient cancer cells, this compound was identified as having notable activity against these cells in vitro, suggesting its potential utility in targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine and its derivatives?

The compound is typically synthesized via the Vilsmeier–Haack reaction, where POCl₃ and DMF are used to introduce formyl groups to the naphthyridine core. For example, 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (a key intermediate) is synthesized by reacting 7-methyl-2-phenyl-1,8-naphthyridin-4-ol with POCl₃/DMF at 75°C . Subsequent modifications, such as condensation with aryl ketones or amines, yield derivatives like chalcones or pyrimidinones. Reaction conditions (e.g., solvent, temperature, catalysts like Mg-Al-hydrotalcite) significantly influence yields and purity .

Q. How is structural characterization performed for 1,8-naphthyridine derivatives?

Characterization involves:

- Spectroscopy : IR for functional groups (e.g., OH at ~3170 cm⁻¹, C=O at ~1696 cm⁻¹) .

- Mass spectrometry (MS) : To confirm molecular weights (e.g., m/z 372 for a furan-containing derivative) .

- NMR : ¹H and ¹³C NMR for regiochemical assignments (e.g., aromatic protons at δ 6.38–8.57 ppm in DMSO-d₆) .

- Elemental analysis : To verify stoichiometry (e.g., C, H, N percentages within 0.5% of theoretical values) .

Q. What biological activities are associated with this compound?

The compound acts as an adenosine A1 receptor (A1-R) antagonist, modulating GABAergic signaling in neuronal studies . It also inhibits angiogenesis and lymphangiogenesis in Xenopus models by interfering with VEGF pathways . Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., MCF7) via mechanisms involving DNA intercalation or enzyme inhibition .

Advanced Research Questions

Q. How do substituent modifications impact the binding affinity of 1,8-naphthyridines to biological targets?

Methyl or halogen substituents enhance binding entropy and hydrophobic interactions. For example, methyl groups on the naphthyridine ring increase binding constants (e.g., from 0.30 × 10⁶ M⁻¹ for unsubstituted derivatives to 19 × 10⁶ M⁻¹ for trimethylated analogs) by reducing entropy loss during target engagement . Chlorine at the 7-position improves adenosine A1-R antagonism by altering steric and electronic properties .

Q. What methodological strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or receptor affinity can arise from:

- Assay conditions : Varying Na⁺ concentrations (e.g., 110 mM vs. physiological 150 mM) alter thermodynamic binding parameters .

- Cellular context : Adenosine receptor expression levels in different cell lines (e.g., MCF7 vs. neuronal cells) .

- Derivative purity : Impurities from incomplete crystallization (e.g., yields <90% in some syntheses) may skew bioactivity results . Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry + fluorescence titration) is recommended .

Q. How can in silico studies optimize the design of 1,8-naphthyridine derivatives?

Virtual screening tools predict drug-likeness by analyzing:

- ADMET properties : LogP (optimal 2–3), polar surface area (<140 Ų), and cytochrome P450 interactions .

- Binding modes : Molecular docking with adenosine A1-R (PDB ID 6D9H) identifies critical hydrogen bonds (e.g., with Thr277) .

- Thermodynamic stability : MD simulations assess substituent effects on receptor conformational dynamics .

Q. What experimental designs improve yield in multi-step syntheses of naphthyridine derivatives?

Key optimizations include:

- Catalyst selection : Mg-Al-hydrotalcite improves Claisen-Schmidt condensations (yields up to 96%) .

- Reaction monitoring : TLC with CHCl₃/MeOH (4:1) ensures intermediate purity .

- Temperature control : Reflux in ethanol (78–80°C) minimizes side reactions during cyclization .

- Workup protocols : Neutralization with NH₄OH (vs. NaOH) prevents decomposition of acid-sensitive intermediates .

Data Contradiction Analysis

Q. Why do some 1,8-naphthyridine derivatives show cytotoxicity in vitro but not in vivo?

Discrepancies may stem from:

- Metabolic instability : Rapid hepatic clearance of hydroxylated derivatives reduces bioavailability .

- Solubility limitations : Low aqueous solubility (<50 µM) of chlorinated analogs hinders tissue penetration .

- Off-target effects : Adenosine A1-R antagonism may counteract pro-apoptotic signals in vivo . Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are critical to address these gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.